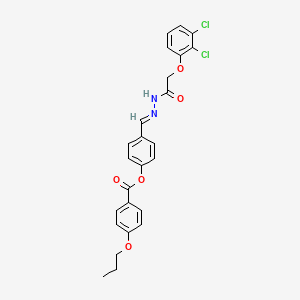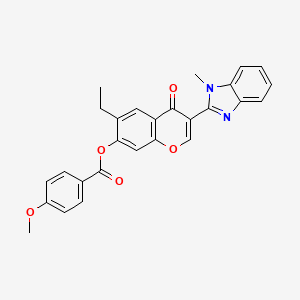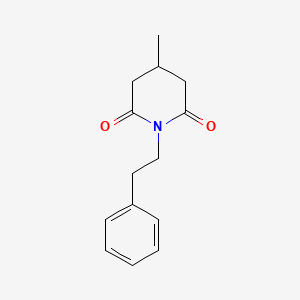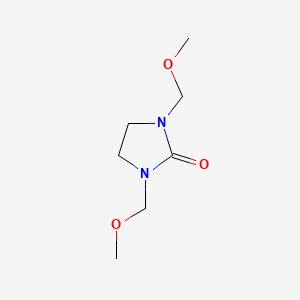
1,3-Bis(methoxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethyl)imidazolidin-2-one is a chemical compound with the molecular formula C7H14N2O3 It is a derivative of imidazolidinone, characterized by the presence of two methoxymethyl groups attached to the nitrogen atoms of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethyl)imidazolidin-2-one can be synthesized through the reaction of imidazolidinone with formaldehyde and methanol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the formation of the methoxymethyl groups. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidinone compounds .
Scientific Research Applications
1,3-Bis(methoxymethyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(hydroxymethyl)imidazolidin-2-one: Similar in structure but with hydroxymethyl groups instead of methoxymethyl groups.
1,3-Dimethylimidazolidin-2-one: Lacks the methoxymethyl groups and has methyl groups instead.
2-Imidazolidone: The parent compound without any substituents on the nitrogen atoms.
Uniqueness
1,3-Bis(methoxymethyl)imidazolidin-2-one is unique due to the presence of methoxymethyl groups, which can enhance its sol
Properties
CAS No. |
2669-72-9 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,3-bis(methoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-11-5-8-3-4-9(6-12-2)7(8)10/h3-6H2,1-2H3 |
InChI Key |
CNZVQCYTFMIBMO-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCN(C1=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
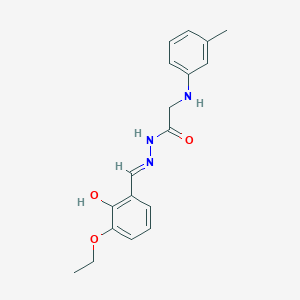
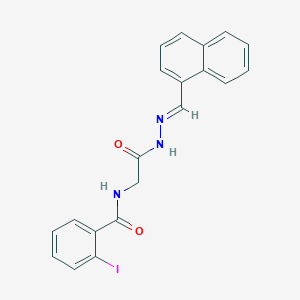
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
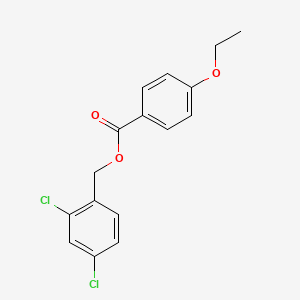
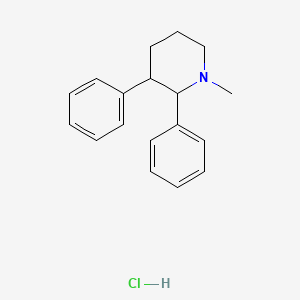

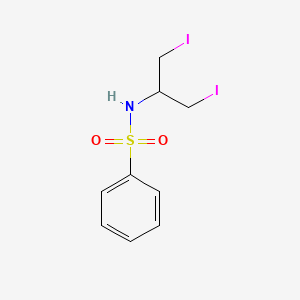
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
